molecular formula C14H15N B1662005 Di-m-tolylamine CAS No. 626-13-1

Di-m-tolylamine

Cat. No. B1662005
CAS RN: 626-13-1
M. Wt: 197.27 g/mol
InChI Key: CWVPIIWMONJVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-m-tolylamine, also known as 3,3’-Dimethyldiphenylamine, is a reagent used in comparative studies of the analgesic and anti-inflammatory properties of N-phenylanthranilic acids and mefenamic acid, and the anti-parasitic activities of some substituted diphenylamines .


Synthesis Analysis

Di-m-tolylamine can be synthesized through direct catalytic nitrogenation using N2 as the nitrogen source in a one-pot/two-step protocol . Another method involves an external chemical oxidant-free electrooxidative C–H/N–H cross-coupling between electron-rich arenes and diarylamine derivatives .


Molecular Structure Analysis

The molecular formula of Di-m-tolylamine is C14H15N . Its InChI code is 1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 . The molecular weight is 197.28 g/mol .


Chemical Reactions Analysis

Di-m-tolylamine can undergo amination reactions under corona discharge conditions with N2 gas as the nitrogen source . It can also participate in electrooxidative para-selective C–H/N–H cross-coupling with hydrogen evolution to synthesize triarylamine derivatives .


Physical And Chemical Properties Analysis

Di-m-tolylamine is a liquid at room temperature . It has a molecular weight of 197.27 g/mol . Its exact mass is 197.120449483 g/mol and its monoisotopic mass is 197.120449483 g/mol .

Scientific Research Applications

Electronic Properties and Hole Trapping

  • Di-m-tolylamine has been studied in the context of electronic properties, specifically its role in hole trapping in materials like poly(styrene). Research has shown that the presence of di-m-tolylamine affects hole mobilities and trap depths in these materials, making it relevant in the field of electronic and material science (Borsenberger, Gruenbaum, Wolf, & Bässler, 1998).

Photolysis and Thermal Cyclization

  • Di-m-tolylamine has been a subject of study in photolysis and thermal cyclization processes. For example, research involving the photolysis of di-m-tolylamine in petroleum ether and its gas-phase thermolysis at high temperatures has been conducted. These studies are important for understanding the chemical behavior and transformation of di-m-tolylamine under different conditions (Wentrup & Gaugaz, 1971).

Hole Transport in Molecularly Doped Polymers

  • The impact of di-m-tolylamine on hole transport in molecularly doped polymers has been extensively investigated. Such studies are crucial for the development of advanced materials with specific electronic properties. Di-m-tolylamine's role in affecting the mobilities and transport properties in these polymers contributes to our understanding of polymer physics and material science (Borsenberger, Gruenbaum, Lin, & Visser, 1997).

Synthesis of Isotopically Labeled Tri-p-tolylamine

  • Research into the synthesis of isotopically labeled tri-p-tolylamines, which includes di-m-tolylamine, has been carried out. This work is significant for creating specific isotopic forms of these compounds for various scientific applications, such as in material science or chemical tracing studies (Kesling, Söderberg, & Gullion, 2000).

Bimolecular Cyclization Studies

  • Di-m-tolylamine has been studied for its role in bimolecular cyclization reactions. Such research is important in understanding complex chemical reactions and mechanisms, which can be applied in synthetic chemistry and materials science (Budyka, Zakharova, Laukhina, & Alfimov, 1992).

Application in Polymer Technology

  • The influence of di-m-tolylamine on the properties of polymers, such as poly(styrene), is a subject of research. Understanding how di-m-tolylamine interacts and modifies polymer properties is crucial for developing new materials with tailored characteristics for technological applications (Borsenberger, Gruenbaum, Magin, Schildkraut, & Visser, 1999).

Safety And Hazards

Di-m-tolylamine is classified as a skin corrosive/irritant (Category 2, H315) according to the GHS Classification . It may cause respiratory irritation (H335) and serious eye irritation (H319) .

Future Directions

Future directions for Di-m-tolylamine could involve exploring new and green methods for the synthesis of anilines . The development of more atom-economical methods for the construction of C–N bonds could also be a focus .

properties

IUPAC Name

3-methyl-N-(3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPIIWMONJVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426804
Record name Di-m-tolylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-m-tolylamine

CAS RN

626-13-1
Record name Di-m-tolylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m,m'-Ditolylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-m-tolylamine
Reactant of Route 2
Reactant of Route 2
Di-m-tolylamine
Reactant of Route 3
Reactant of Route 3
Di-m-tolylamine
Reactant of Route 4
Reactant of Route 4
Di-m-tolylamine
Reactant of Route 5
Reactant of Route 5
Di-m-tolylamine
Reactant of Route 6
Reactant of Route 6
Di-m-tolylamine

Citations

For This Compound
9
Citations
CS Gibson, JDA Johnson - Journal of the Chemical Society (Resumed …, 1929 - pubs.rsc.org
… densation product of di-m-tolylamine and arsenious chloride as a yellow crystalline … This intermediate stage in the condensation of di-m-tolylamine and arsenious chloride must be either …
Number of citations: 1 pubs.rsc.org
WL Waters, PG Marsh - The Journal of Organic Chemistry, 1975 - ACS Publications
… (5.10 mmol, 11.6%) of di-m-tolylamine hydrobromide: mp 192-196; ir (KBr) 2860-2420, 1560, and 725 cm-1. Conversion to the free amine with NaOH gave di-m-tolylamine: oil (lit.15 mp …
Number of citations: 13 pubs.acs.org
CWN Cumper, AP Thurston - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
… of di-m-tolylamine (Found: C, 87.4; H, 7.3; N, 5.0. Calc. for CzlHzlN: C, 87.8; H, 7-3; N, … From Table 3 it would appear that (I) predominates in di-m-tolylamine but a decrease of only …
Number of citations: 12 pubs.rsc.org
K Liu, S Tang, T Wu, S Wang, M Zou, H Cong… - Nature …, 2019 - nature.com
… A mono para C–H amination product could be observed for di-m-tolylamine in 66% yield under the standard conditions (4j). Notably, the reaction with N-phenylnaphthalen-2-amine …
Number of citations: 114 www.nature.com
JH Kim, YM Jeon, HS Lee, JW Kim, CW Lee, JG Jang… - Synthetic metals, 2008 - Elsevier
… The three dopant materials, TP-BP, TP-MP, and TP-NP were synthesized by the amination reaction of 4-bromo-4′-(1,2-diphenylvinyl)biphenyl with diphenylamine, di-m-tolylamine, and …
Number of citations: 8 www.sciencedirect.com
F Barba, B Batanero, K Tissaoui, N Raouafi… - Electrochemistry …, 2010 - Elsevier
Cathodic reduction of diazonium salts in acetonitrile led to the formation of azobenzenes, in good to moderate yields, and diarylamines as minoritary products. The reactions were …
Number of citations: 7 www.sciencedirect.com
PG Marsh - 1974 - search.proquest.com
… Inspection of Table 8 (page 80) immediately reveals similar yields for the phenyl, ji-tolyl, and o-tolyl diaryl-amine derivatives, and an approximately 50% reduced yield of di-m-tolylamine…
Number of citations: 2 search.proquest.com
T Manifar, S Rohani - Journal of Chemical & Engineering Data, 2005 - ACS Publications
In this paper, the solubility of selected arylamine molecules in methanol, hexane, and benzene has been investigated. Solubility of mmmTTA in hexane and benzene is the highest while …
Number of citations: 7 pubs.acs.org
WG LEEMANN - Journal of the Society of Chemical …, 1932 - Society of Chemical Industry.
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.